

4-Benzylmorpholine-2-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carboxylic acid

Cat. No.: B112995

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In-Depth Technical Guide: 4-Benzylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a comprehensive overview of **4-Benzylmorpholine-2-carboxylic acid**, a morpholine derivative with significant potential in pharmaceutical research and development.

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.25 g/mol
CAS Number	769087-80-1
Appearance	Solid
Synonyms	4-Benzyl-2-morpholinecarboxylic acid, 2-Morpholinecarboxylicacid, 4-(phenylmethyl)-

Biological Activity and Potential Applications

4-Benzylmorpholine-2-carboxylic acid and its derivatives have emerged as compounds of interest due to their potential biological activities. The hydrochloride salt of this compound has been noted for its potential as an antiviral agent, specifically in the inhibition of HIV-1 transcription through the modulation of Cyclin-Dependent Kinases (CDKs).^[1] Furthermore, its role in cell cycle regulation via CDK modulation suggests potential applications in oncology.^[1]

This compound also serves as a valuable building block in organic synthesis for the creation of more complex pharmaceutical molecules.^[1]

Experimental Protocols

Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

A common synthetic route to **4-Benzylmorpholine-2-carboxylic acid** involves the cyclization of N-benzylethanolamine with glyoxylic acid.^[1] While a detailed, step-by-step protocol for the free acid is not readily available in the public domain, a general procedure for the synthesis of its hydrochloride salt is outlined below. This can be adapted by omitting the final acidification step or by neutralization to obtain the free carboxylic acid.

General Procedure for the Synthesis of **4-Benzylmorpholine-2-carboxylic Acid**

Hydrochloride:^[1]

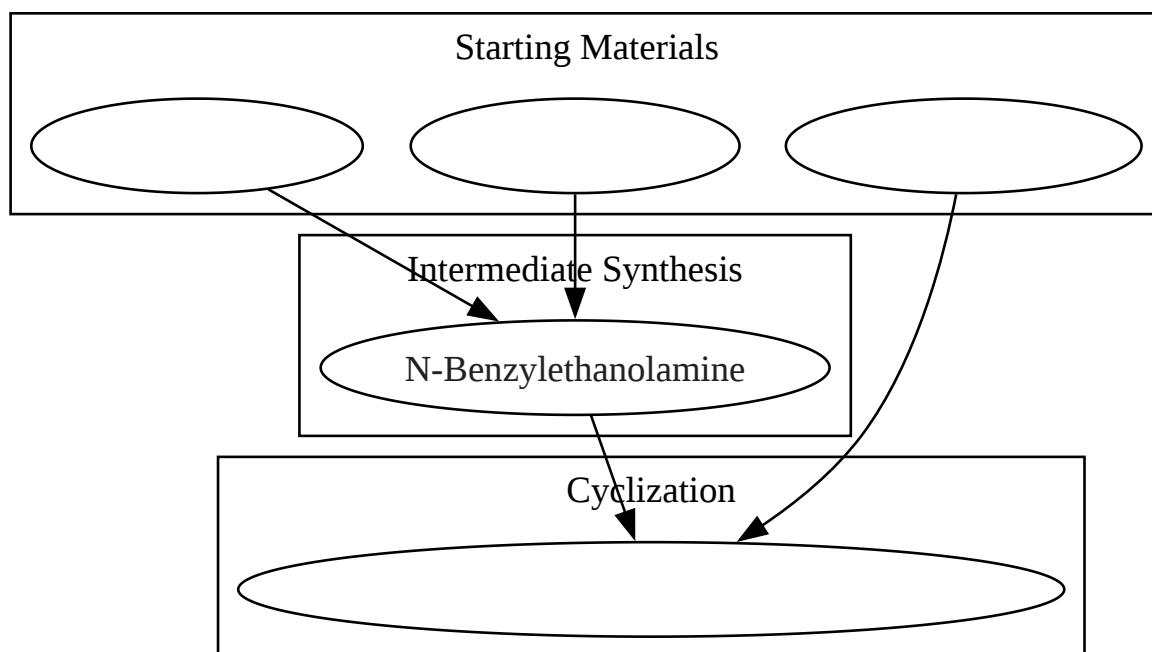
- Formation of N-benzylethanolamine: This intermediate is typically synthesized via the reductive amination of benzaldehyde with ethanolamine.
- Cyclization Reaction: N-benzylethanolamine is reacted with glyoxylic acid in a suitable solvent, such as tetrahydrofuran (THF). This step involves an intramolecular nucleophilic attack to form the morpholine ring.^[1]
- Formation of Hydrochloride Salt: The resulting morpholine derivative is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.^[1]

To obtain the free **4-Benzylmorpholine-2-carboxylic acid**, the reaction mixture after cyclization can be subjected to purification techniques such as chromatography, followed by crystallization, avoiding the addition of HCl. Alternatively, the hydrochloride salt can be neutralized with a suitable base to yield the free acid.

Signaling Pathway Interactions

Currently, there is limited publicly available research detailing the specific signaling pathways directly modulated by **4-Benzylmorpholine-2-carboxylic acid**. Its known interaction with CDKs suggests a role in the cell cycle control pathway. Further research is required to elucidate its precise mechanism of action and its effects on other signaling cascades.

Experimental Workflows and Logical Relationships



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References

- 1. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 | Benchchem [benchchem.com]

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